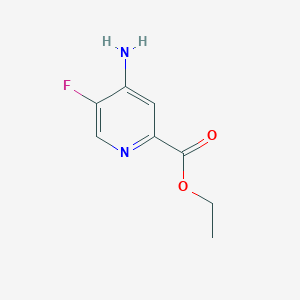

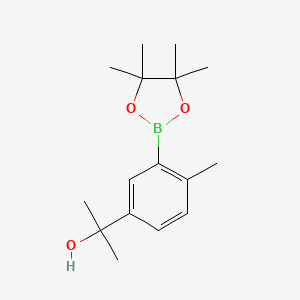

![molecular formula C18H22N4O3S B2528716 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1323550-41-9](/img/structure/B2528716.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

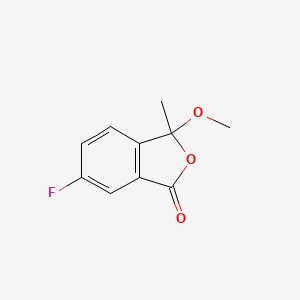

The compound appears to be a complex molecule that may have been synthesized as part of a study on new antihistaminic N-heterocyclic 4-piperidinamines. While the exact compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the research, such as the presence of a piperidine ring and a 1,3,4-thiadiazole moiety, which are known for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperidine ring, which can be achieved through methods such as cyclodesulfurization, as mentioned in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines . The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides involves C-C coupling methodology, which could be relevant to the synthesis of the target compound . Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization indicates the use of palladium catalysis in constructing similar complex structures .

Molecular Structure Analysis

The molecular structure of the compound likely includes a 2,3-dihydrobenzo[b][1,4]dioxin core, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring. This core structure is similar to the 2,3-dihydrobenzo[1,4]dioxine derivatives synthesized in one of the studies . The presence of a 1,3,4-thiadiazole substituent is also significant, as thiadiazole derivatives are known for their biological activities and are present in the synthesized compounds in another study .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including those typical for acetamide derivatives, such as hydrolysis to form the corresponding acid and amine. The piperidine ring could be involved in reactions such as alkylation or reductive amination . The 1,3,4-thiadiazole moiety could participate in reactions with nucleophiles due to the presence of an electrophilic sulfur atom .

Physical and Chemical Properties Analysis

The physical properties of the compound would likely include solid-state characteristics at room temperature, given the complexity and size of the molecule. The chemical properties might include moderate to good biological activities, as seen in similar compounds, which exhibited antioxidant, antibacterial, and urease inhibition activities . The presence of the 1,3,4-thiadiazole could confer antifungal and insecticidal activities, as observed in related compounds .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Antimicrobial Resistance : A study highlighted the synthesis of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against selected bacterial and fungal strains. This suggests the compound's structure may offer a basis for designing antimicrobial agents (D. G. Anuse et al., 2019).

Biological Activities of Thiadiazole Derivatives : Another study synthesized novel 1,3,4-thiadiazole amide compounds, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae, an indication of potential agricultural applications for controlling bacterial diseases in crops (Z. Xia, 2015).

Structural and Crystallographic Insights

- Molecular Structure : Research on N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide provided detailed crystallographic analysis, revealing intermolecular hydrogen bonds and S⋯O interactions, which are crucial for understanding the molecular configuration and interaction capabilities of similar compounds (D. Ismailova et al., 2014).

Anticancer Activity

- Anticancer Potential : A study on fluoro substituted benzo[b]pyran derivatives, which share structural similarities with the query compound, showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential therapeutic applications of related molecules in oncology (A. G. Hammam et al., 2005).

Synthesis and Chemical Reactions

- Chemical Synthesis : Research into the synthesis of compounds containing thiadiazole and piperidine moieties highlights the chemical versatility and potential for generating a wide array of derivatives with varied biological activities, indicating the broad utility of such compounds in medicinal chemistry and drug development (Abdelmotaal Abdelmajeid et al., 2017).

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-12-20-21-18(26-12)13-4-6-22(7-5-13)11-17(23)19-14-2-3-15-16(10-14)25-9-8-24-15/h2-3,10,13H,4-9,11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIBWQULFCZZRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

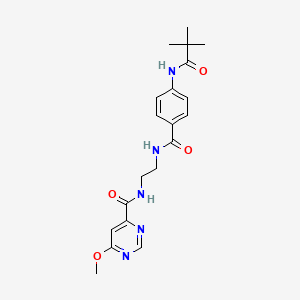

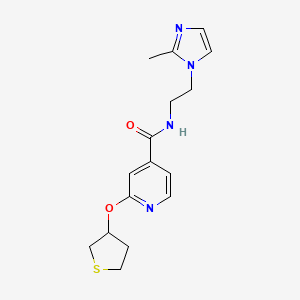

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)

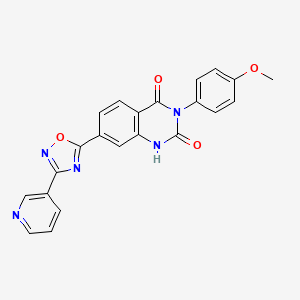

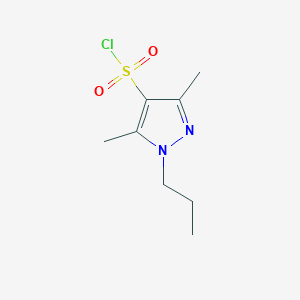

![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)

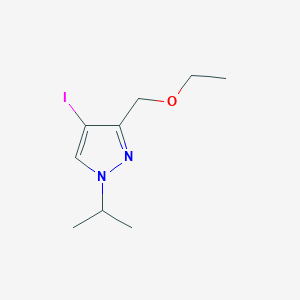

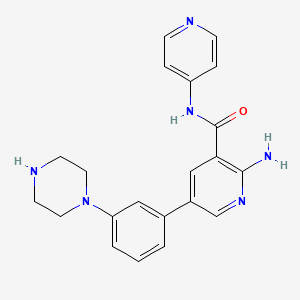

![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)